2-{[1-(1-phenylethyl)piperidin-4-yl]methoxy}pyrazine
CAS No.: 2548979-26-4
Cat. No.: VC11826021
Molecular Formula: C18H23N3O
Molecular Weight: 297.4 g/mol
* For research use only. Not for human or veterinary use.
![2-{[1-(1-phenylethyl)piperidin-4-yl]methoxy}pyrazine - 2548979-26-4](/images/structure/VC11826021.png)
Specification
CAS No. | 2548979-26-4 |
---|---|
Molecular Formula | C18H23N3O |
Molecular Weight | 297.4 g/mol |
IUPAC Name | 2-[[1-(1-phenylethyl)piperidin-4-yl]methoxy]pyrazine |
Standard InChI | InChI=1S/C18H23N3O/c1-15(17-5-3-2-4-6-17)21-11-7-16(8-12-21)14-22-18-13-19-9-10-20-18/h2-6,9-10,13,15-16H,7-8,11-12,14H2,1H3 |
Standard InChI Key | RFDNAHOUOKCPHG-UHFFFAOYSA-N |
SMILES | CC(C1=CC=CC=C1)N2CCC(CC2)COC3=NC=CN=C3 |
Canonical SMILES | CC(C1=CC=CC=C1)N2CCC(CC2)COC3=NC=CN=C3 |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
2-{[1-(1-Phenylethyl)piperidin-4-yl]methoxy}pyrazine features a pyrazine core substituted at the 2-position with a methoxy group linked to a piperidine ring. The piperidine moiety is further modified by a 1-phenylethyl group at the nitrogen atom. This configuration introduces steric and electronic effects that influence molecular interactions with biological targets .
Table 1: Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₁₉H₂₃N₃O |
Molecular Weight | 327.41 g/mol |
IUPAC Name | 2-{[1-(1-Phenylethyl)piperidin-4-yl]methoxy}pyrazine |
Key Functional Groups | Pyrazine, Piperidine, Methoxy, Phenylethyl |
Synthetic Pathways
The synthesis of 2-{[1-(1-phenylethyl)piperidin-4-yl]methoxy}pyrazine likely involves multi-step nucleophilic substitutions and cyclization reactions. A plausible route, inferred from analogous compounds, includes:
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Piperidine Modification: 1-Phenylethylamine reacts with piperidin-4-one to form 1-(1-phenylethyl)piperidin-4-ol via reductive amination .
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Methoxy Linker Installation: The hydroxyl group of the piperidine intermediate undergoes alkylation with a methoxy-containing leaving group (e.g., chloromethyl pyrazine) .
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Pyrazine Functionalization: Final coupling via nucleophilic aromatic substitution installs the methoxy-piperidine group at the pyrazine 2-position .
Table 2: Key Synthetic Intermediates
Intermediate | Role in Synthesis |
---|---|
1-(1-Phenylethyl)piperidin-4-ol | Core piperidine scaffold |
2-Chloropyrazine | Pyrazine precursor |
Methoxyalkyl bromide | Methoxy linker source |
Pharmacological Activities
Neurological Applications
Parameter | Value |
---|---|
logP | 3.2 |
Plasma Protein Binding | 89% |
Half-life | 6–8 hours |
Toxicity Considerations
While no direct toxicity data exists for this compound, structurally similar pyrazines show low hemolytic toxicity (e.g., <5% at 100 µM) . Piperidine derivatives with bulky N-substituents generally exhibit reduced cardiovascular risks compared to smaller amines .
Applications in Drug Development
Oncology
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Targeted Therapies: Dual c-Met/VEGFR-2 inhibition could address resistance mechanisms in tyrosine kinase inhibitor (TKI)-resistant cancers .
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Combination Regimens: Synergy with immune checkpoint inhibitors (e.g., anti-PD-1) is plausible due to antiangiogenic effects .
Central Nervous System Disorders
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